1-Heptyl-2-thiourée

Vue d'ensemble

Description

1-Heptyl-2-thiourea is a sulfur-containing organic compound that has garnered attention in various fields of research due to its unique chemical structure and biological activity. It is a thiourea derivative with a heptyl group attached to the nitrogen atom, making it a valuable compound in both synthetic and biological applications.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Heptyl-2-thiourea is an organosulfur compound characterized by the presence of a heptyl group attached to the thiourea moiety. Its molecular formula is . The compound exhibits unique chemical properties that facilitate its use in diverse applications, including its ability to form coordination complexes and act as a nucleophile in various reactions.

Organic Synthesis

1-Heptyl-2-thiourea serves as a key building block in organic synthesis. It can participate in various reactions, including:

- Formation of Heterocycles : The compound can be utilized as a precursor for synthesizing heterocyclic compounds through cyclization reactions. This is particularly relevant in medicinal chemistry where heterocycles are often integral to drug design .

- Organocatalysis : Thiourea derivatives, including 1-heptyl-2-thiourea, have been shown to act as effective organocatalysts in several organic transformations, enhancing reaction rates and selectivity .

Pharmaceutical Applications

The biological activities of 1-heptyl-2-thiourea have been extensively studied, revealing its potential as a therapeutic agent:

- Antitumor Activity : Research indicates that thiourea derivatives can induce apoptosis in cancer cells. For instance, studies have demonstrated that 1-heptyl-2-thiourea exhibits cytotoxic effects against various cancer cell lines, suggesting its potential use in cancer therapy .

- Antimicrobial Properties : The compound has shown effectiveness against multiple bacterial strains, making it a candidate for alternative antimicrobial therapies. In vitro studies reported minimum inhibitory concentrations comparable to standard antibiotics .

- Antidiabetic Effects : Preliminary studies suggest that 1-heptyl-2-thiourea may inhibit glucose-6-phosphatase activity, indicating potential for managing diabetes .

Material Science

In material science, 1-heptyl-2-thiourea has been explored for its role in developing advanced materials:

- Thermoset Polymers : The dynamic nature of thiourea bonds allows for the reprocessability of thermoset polymers containing 1-heptyl-2-thiourea. This property is significant for recycling and sustainability in materials engineering .

- Corrosion Inhibition : Thioureas have been identified as effective corrosion inhibitors due to their ability to form protective films on metal surfaces .

Case Study 1: Antitumor Mechanism

A study focused on the antitumor effects of 1-heptyl-2-thiourea demonstrated its ability to modulate signaling pathways involved in cell survival and proliferation. The compound was tested against several cancer cell lines, revealing IC50 values ranging from 7 to 20 µM, indicating significant cytotoxicity .

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, 1-heptyl-2-thiourea was evaluated against strains such as E. faecalis and P. aeruginosa. The results showed inhibition zones comparable to those produced by standard antibiotics, highlighting its potential as an alternative treatment option in antimicrobial therapy .

Data Table: Summary of Biological Activities

Mécanisme D'action

Target of Action

1-Heptyl-2-thiourea is a compound used for research purposes . .

Mode of Action

Thiourea derivatives have been noted for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action .

Result of Action

Thiourea derivatives have been associated with various biological activities, suggesting that 1-heptyl-2-thiourea may have similar effects .

Analyse Biochimique

Biochemical Properties

1-Heptyl-2-thiourea plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), inhibiting their activity . These interactions are crucial as they can modulate neurotransmitter levels and influence nervous system function. Additionally, 1-Heptyl-2-thiourea has shown potential in inhibiting glucose-6-phosphatase (G6Pase), which is involved in glucose metabolism .

Cellular Effects

1-Heptyl-2-thiourea affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase . By modulating these enzymes, 1-Heptyl-2-thiourea can impact cellular redox balance and protect cells from oxidative damage. Furthermore, it has been shown to affect the expression of genes related to inflammation and apoptosis, thereby influencing cell survival and function .

Molecular Mechanism

The molecular mechanism of 1-Heptyl-2-thiourea involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. It binds to the active sites of enzymes such as AChE and BuChE, forming stable complexes that prevent substrate binding and subsequent enzymatic activity . This inhibition can result in altered neurotransmitter levels and modulation of cholinergic signaling pathways. Additionally, 1-Heptyl-2-thiourea can induce changes in gene expression by interacting with transcription factors and regulatory proteins, thereby influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Heptyl-2-thiourea have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to 1-Heptyl-2-thiourea has shown sustained inhibition of target enzymes and consistent modulation of cellular processes . Prolonged exposure may also lead to adaptive responses in cells, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of 1-Heptyl-2-thiourea vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without significant adverse effects .

Metabolic Pathways

1-Heptyl-2-thiourea is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It undergoes oxidation at the sulfur atom, catalyzed by flavin-containing monooxygenase (FMO), leading to the formation of sulfoxide and sulfone derivatives . These metabolites can further participate in redox reactions and influence cellular redox balance. Additionally, 1-Heptyl-2-thiourea can affect metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism .

Transport and Distribution

Within cells and tissues, 1-Heptyl-2-thiourea is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and intracellular localization . The compound has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . The distribution of 1-Heptyl-2-thiourea within cells is influenced by factors such as membrane permeability and binding affinity to intracellular targets .

Subcellular Localization

1-Heptyl-2-thiourea exhibits specific subcellular localization patterns, which can influence its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it interacts with enzymes and regulatory proteins . The compound’s subcellular localization is mediated by targeting signals and post-translational modifications that direct it to specific compartments . This localization is crucial for its role in modulating cellular processes and maintaining cellular homeostasis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Heptyl-2-thiourea can be synthesized through several methods. One common approach involves the condensation of heptylamine with carbon disulfide in an aqueous medium, resulting in the formation of the desired thiourea derivative . Another method includes the reaction of heptylamine with isothiocyanates in the presence of elemental sulfur, which proceeds efficiently at ambient temperature .

Industrial Production Methods: Industrial production of 1-Heptyl-2-thiourea typically involves the reaction of heptylamine with thiocarbonyl surrogates such as thiophosgene or carbamoyl isothiocyanates. These reactions are carried out under controlled conditions to ensure high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Heptyl-2-thiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed

Major Products:

Comparaison Avec Des Composés Similaires

Thiourea: Structurally similar but lacks the heptyl group, making it less hydrophobic.

N,N’-Disubstituted Ureas: These compounds have similar hydrogen-bonding capabilities but differ in their substituent groups.

Uniqueness: 1-Heptyl-2-thiourea stands out due to its heptyl group, which enhances its hydrophobicity and allows for unique interactions in both chemical and biological systems. This makes it a versatile compound with applications that extend beyond those of simpler thiourea derivatives .

Activité Biologique

1-Heptyl-2-thiourea is a compound belonging to the thiourea class, which has garnered attention due to its diverse biological activities. This article explores the biological properties of 1-heptyl-2-thiourea, including its antibacterial, anticancer, and antioxidant activities, supported by relevant research findings and data.

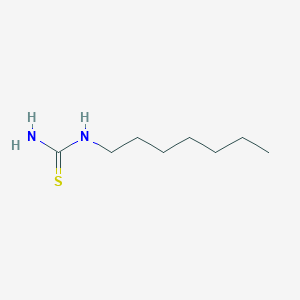

Chemical Structure

1-Heptyl-2-thiourea can be represented by the following chemical structure:

Where is a heptyl group (C7H15) and is typically a hydrogen atom or another organic substituent.

1. Antibacterial Activity

Research has demonstrated that thiourea derivatives exhibit significant antibacterial properties. Specifically, studies have reported that 1-heptyl-2-thiourea shows activity against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

Table 1 summarizes the antibacterial activity of 1-heptyl-2-thiourea compared to standard antibiotics:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Heptyl-2-thiourea | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL | |

| Standard Antibiotic | Amoxicillin | 8 µg/mL |

This data indicates that while 1-heptyl-2-thiourea is effective, it may not outperform established antibiotics against certain strains.

2. Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively studied. For instance, in vitro studies have shown that 1-heptyl-2-thiourea can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Table 2 presents the IC50 values for various cancer cell lines treated with 1-heptyl-2-thiourea:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

| HeLa | 28 |

These findings suggest that 1-heptyl-2-thiourea has significant cytotoxic effects on cancer cells, indicating its potential as an anticancer agent.

3. Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Studies have shown that thiourea derivatives can scavenge free radicals effectively. The antioxidant activity of 1-heptyl-2-thiourea was evaluated using DPPH and ABTS assays.

Table 3 outlines the antioxidant activity measured by IC50 values:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 45 |

| ABTS | 52 |

These results indicate that 1-heptyl-2-thiourea possesses moderate antioxidant activity, which may contribute to its overall biological efficacy.

Case Studies

Several studies have explored the biological activities of thioureas, including:

- Study on Anticancer Effects : A study published in Bioorganic Chemistry demonstrated that a series of thiourea derivatives, including 1-heptyl-2-thiourea, exhibited significant antiproliferative effects on various cancer cell lines through apoptosis induction mechanisms .

- Antibacterial Evaluation : Research conducted by Sumaira et al. highlighted the antibacterial efficacy of thioureas against multi-drug resistant strains, emphasizing the potential application of compounds like 1-heptyl-2-thiourea in treating infections caused by resistant bacteria .

Propriétés

IUPAC Name |

heptylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2S/c1-2-3-4-5-6-7-10-8(9)11/h2-7H2,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIKJRCOHYDZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374711 | |

| Record name | 1-Heptyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3098-03-1 | |

| Record name | 1-Heptyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3098-03-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.